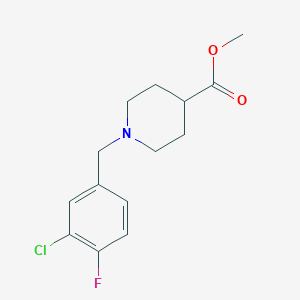

Methyl 1-(3-chloro-4-fluorobenzyl)piperidine-4-carboxylate

Description

Properties

IUPAC Name |

methyl 1-[(3-chloro-4-fluorophenyl)methyl]piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClFNO2/c1-19-14(18)11-4-6-17(7-5-11)9-10-2-3-13(16)12(15)8-10/h2-3,8,11H,4-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZACFCKSRMNAMCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)CC2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidine Ring Formation

The piperidine core is typically synthesized via cyclization reactions or reductive amination. A common approach involves reacting 4-piperidone derivatives with reducing agents such as sodium borohydride or lithium aluminium hydride. For example, 4-piperidone hydrochloride monohydrate can undergo reductive amination with phenethylamine analogs under aqueous acidic conditions to form the piperidine backbone. However, recent protocols avoid moisture-sensitive reagents like lithium aluminium hydride due to safety concerns, opting instead for catalytic hydrogenation or borane-based reductions.

Benzylation with 3-Chloro-4-Fluorobenzyl Groups

Introducing the 3-chloro-4-fluorobenzyl moiety involves nucleophilic substitution or Friedel-Crafts alkylation. In one patented method, the piperidine nitrogen is alkylated using 3-chloro-4-fluorobenzyl bromide in the presence of a base such as potassium carbonate. Solvents like acetonitrile or dimethylformamide (DMF) are employed at 60–80°C for 6–12 hours, achieving yields of 70–85%. A critical challenge is avoiding over-alkylation, which is mitigated by slow addition of the benzyl halide and rigorous temperature control.

Esterification of the Carboxylate Functionality

The final esterification step often uses methyl chloride or dimethyl sulfate in the presence of a tertiary amine base. Alternatively, transesterification from ethyl or tert-butyl precursors is performed using acidic or basic catalysts. For instance, reacting the piperidine-4-carboxylic acid intermediate with methanol and thionyl chloride (SOCl₂) under reflux conditions achieves near-quantitative conversion to the methyl ester.

Optimization of Reaction Conditions

Solvent Systems and Catalysts

Optimal solvent selection balances polarity, boiling point, and environmental impact. Polar aprotic solvents like DMF and acetonitrile enhance reaction rates in alkylation steps but require careful disposal. Recent trends favor greener alternatives such as cyclopentyl methyl ether (CPME) or ethyl acetate, which reduce toxicity without compromising yield. Catalytic use of tetrabutylammonium bromide (TBAB) in benzylation steps improves phase transfer efficiency, particularly in biphasic systems.

Table 1: Solvent Impact on Alkylation Yield

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Acetonitrile | 80 | 10 | 82 |

| DMF | 90 | 8 | 78 |

| CPME | 70 | 12 | 75 |

| Ethyl Acetate | 65 | 14 | 68 |

Temperature and Time Parameters

Exothermic reactions, such as benzyl halide additions, necessitate controlled temperature profiles. For example, maintaining the alkylation step below 80°C prevents decomposition of the 3-chloro-4-fluorobenzyl electrophile, while prolonged reaction times (>12 hours) risk dimerization byproducts. In contrast, esterification with SOCl₂ requires reflux conditions (70–80°C) for 2–3 hours to ensure complete conversion.

Industrial-Scale Considerations

Hazard Mitigation

The use of chlorinated solvents and toxic gases (e.g., SOCl₂) poses significant safety challenges. Modern protocols replace SOCl₂ with trimethylsilyl chloride (TMSCl) in methanol, which generates fewer corrosive byproducts. Additionally, continuous-flow reactors minimize exposure to hazardous intermediates by limiting batch sizes and automating temperature control.

Effluent Management

Polymerization of 4-piperidone intermediates is a major source of waste. Implementing aqueous workup steps with pH adjustment (e.g., hydrochloric acid to pH 1–2) precipitates impurities, reducing the organic load in effluents. Recovery of solvents like acetonitrile via distillation further enhances process sustainability.

Comparative Analysis of Synthetic Routes

Reductive Amination vs. Cyclocondensation

Reductive amination offers higher yields (80–90%) but requires expensive catalysts like palladium on carbon. Cyclocondensation routes, while longer, use cheaper reagents and are preferable for large-scale production. A hybrid approach using catalytic hydrogenation with Raney nickel achieves 85% yield with minimal metal leaching.

Direct Esterification vs. Transesterification

Direct esterification with methanol and SOCl₂ is efficient but generates HCl gas. Transesterification from ethyl esters using enzymatic catalysts (e.g., lipases) under mild conditions (40°C, pH 7) provides a greener alternative, albeit with slightly lower yields (75–80%).

Emerging Methodologies

Recent advances focus on photocatalyzed alkylation and flow chemistry. Visible-light-mediated C–N coupling using iridium catalysts enables benzylation at room temperature, reducing energy consumption. Microreactor systems achieve 95% conversion in minutes by enhancing mass transfer during the alkylation step .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-chloro-4-fluorobenzyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol or the piperidine ring to a piperidine derivative.

Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chloro or fluoro groups.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or piperidine derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of Methyl 1-(3-chloro-4-fluorobenzyl)piperidine-4-carboxylate is , with a molecular weight of approximately 285.74 g/mol. The compound features a piperidine ring substituted with a chloro-fluorobenzyl moiety and a carboxylate group, which contributes to its biological activity.

Neurological Disorders

Research indicates that compounds with similar structures to this compound may exhibit neuroprotective effects. For instance, derivatives of piperidine have been studied for their ability to inhibit monoamine oxidases (MAOs), enzymes linked to neurological disorders such as depression and Parkinson's disease . Selective MAO-B inhibitors derived from piperidine structures have shown promise in enhancing dopaminergic activity in the brain.

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. Studies on related pyrrolo[3,4-c]pyridine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including ovarian and breast cancer . The mechanism often involves the inhibition of specific kinases involved in tumor growth and proliferation, making it a candidate for further investigation in cancer therapy.

Antimicrobial Properties

This compound may also possess antimicrobial properties. Research into similar compounds has revealed effective activity against various bacterial strains, including Mycobacterium tuberculosis . The introduction of halogenated groups like chlorine and fluorine can enhance the lipophilicity and overall bioactivity of the compounds, which is crucial for penetrating bacterial membranes.

Case Study: Anticancer Activity Assessment

In a study assessing the cytotoxicity of piperidine derivatives, this compound was evaluated alongside other related compounds. The results indicated moderate cytotoxic effects against ovarian cancer cells while exhibiting lower toxicity towards non-cancerous cells . This selectivity is vital for therapeutic applications as it minimizes side effects.

| Compound | Cell Line Tested | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Ovarian Cancer | 15 | Moderate cytotoxicity |

| Control Compound A | Ovarian Cancer | 10 | High cytotoxicity |

| Control Compound B | Non-cancerous Cardiac Cells | >50 | Low toxicity |

Case Study: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of piperidine derivatives against Mycobacterium tuberculosis. The findings suggested that compounds with similar structural features to this compound exhibited significant inhibitory concentrations (MIC) below 0.15 µM, indicating strong potential for treating infections caused by resistant bacterial strains .

Mechanism of Action

The mechanism of action of Methyl 1-(3-chloro-4-fluorobenzyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Table 1: Substituent and Molecular Weight Comparison

Key Observations:

- Substituent Position: The target compound’s 3-chloro-4-fluoro substitution on the benzyl group (meta-chloro, para-fluoro) contrasts with analogs like the 3-chloro-2-fluoro () and 2-chloro-6-fluoro () isomers.

- Ester Group : Replacement of the methyl ester with an ethyl group () increases lipophilicity, which may enhance membrane permeability but reduce metabolic stability.

- Non-Aromatic Substituents: The 2,2-difluoroethyl analog () lacks aromaticity, reducing π-π stacking interactions but improving solubility in polar solvents.

Key Insights:

- Biological Activity: While direct data for the target compound is unavailable, structurally related piperidine-4-carboxylates exhibit diverse activities. Opioid Activity: Benzyl-carfentanyl () highlights the role of piperidine carboxylates in CNS-targeting molecules, though the target compound’s lack of an amide group likely reduces opioid receptor affinity.

- Synthesis : The target compound can be synthesized via alkylation of methyl piperidine-4-carboxylate with 3-chloro-4-fluorobenzyl bromide, similar to methods for ethyl 1-(2-chloroethyl)piperidine-4-carboxylate ().

Physicochemical Properties

Table 3: Physical Properties of Selected Analogs

Key Notes:

- Solubility: The target compound’s chloro-fluorobenzyl group likely enhances solubility in aromatic solvents (e.g., toluene) compared to non-aromatic analogs.

- Purity : Commercial analogs like methyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate are available at ≥97% purity (), suggesting the target compound can be synthesized to similar standards.

Biological Activity

Methyl 1-(3-chloro-4-fluorobenzyl)piperidine-4-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and potential therapeutic applications based on diverse scholarly sources.

Chemical Structure and Properties

The molecular formula of this compound is C14H17ClFNO. The compound features a piperidine ring substituted with a 3-chloro-4-fluorobenzyl group, which significantly influences its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 273.75 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| LogP (octanol-water) | Not specified |

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related piperidine derivatives have shown promising results against various bacterial strains, including E. coli and S. aureus. The antimicrobial activity is often attributed to the presence of halogen substituents, which enhance the lipophilicity and membrane permeability of these compounds .

Anticancer Potential

This compound has been evaluated for its anticancer properties. In vitro studies suggest that it may inhibit cell proliferation in certain cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, although specific pathways remain to be elucidated .

Case Studies

- Antimicrobial Efficacy : A study conducted on various piperidine derivatives demonstrated that modifications, such as the introduction of halogen atoms, significantly increased antimicrobial activity against Candida albicans and Gram-negative bacteria. The zone of inhibition ranged from 10 to 29 mm, with minimum inhibitory concentrations (MIC) between 6 to 25 µg/mL .

- Anticancer Studies : In a recent investigation, this compound was tested against Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA). Results indicated a notable reduction in cell viability, suggesting potential as an anticancer agent .

The biological activity of this compound is hypothesized to stem from its ability to interact with specific biological targets:

- Enzyme Inhibition : Similar compounds have been identified as inhibitors of various enzymes, including proteases and kinases, which play crucial roles in cancer progression and microbial resistance .

- Receptor Modulation : The compound may act as a modulator for neurotransmitter receptors, influencing pathways related to pain and inflammation .

Q & A

Basic Research Questions

Q. How can reaction conditions be optimized for synthesizing methyl 1-(3-chloro-4-fluorobenzyl)piperidine-4-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step reactions, including ester hydrolysis, nucleophilic substitution, and coupling. For example, hydrolysis of the methyl ester group under acidic conditions (e.g., HCl/water at 93–96°C for 17 hours) ensures complete conversion . Reaction time and temperature must be tightly controlled to avoid side products. Catalysts like palladium diacetate or tert-butyl XPhos can enhance coupling efficiency in later stages . Solvent selection (e.g., acetonitrile for SNAr reactions) and inert atmospheres are critical for reproducibility .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the piperidine ring conformation and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography (using software like SHELX or WinGX ) resolves stereochemistry and ring puckering, particularly for analogs with fluorinated benzyl groups . For purity assessment, HPLC with UV detection (e.g., mobile phase: methanol/sodium acetate buffer at pH 4.6) is recommended .

Q. How can stability issues during storage be mitigated?

- Methodological Answer : Store the compound in a sealed container under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the ester group. Avoid exposure to moisture and light, as the 3-chloro-4-fluorobenzyl moiety may degrade under prolonged UV exposure . Stability tests under accelerated conditions (40°C/75% RH for 1 month) can identify degradation pathways .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in pharmacological activity reports?

- Methodological Answer : Discrepancies in activity (e.g., receptor binding affinity) may arise from conformational flexibility of the piperidine ring. Using Cremer-Pople parameters , analyze puckering amplitude (θ) and phase angle (φ) from X-ray data to correlate ring geometry with bioactivity . For example, a flattened chair conformation (θ < 10°) may reduce steric hindrance in CNS-targeting analogs . Cross-validate with molecular dynamics simulations to assess conformational stability .

Q. What strategies address low yields in multi-step syntheses of analogs?

- Methodological Answer : Poor yields often stem from incomplete coupling or side reactions. Employ one-pot SNAr/ester hydrolysis under microwave irradiation (e.g., 100°C for 1 hour) to improve efficiency . For intermediates like ethyl 1-(2-chloroethyl)piperidine-4-carboxylate, use lithium diisopropylamide (LDA) to minimize byproducts during cyclization . Monitor reaction progress via TLC or inline IR spectroscopy.

Q. How do fluorinated substituents influence metabolic stability in pharmacokinetic studies?

- Methodological Answer : The 4-fluoro and 3-chloro groups block oxidative metabolism at the benzyl position, enhancing half-life . Compare in vitro microsomal stability (human/rat liver microsomes) of fluorinated vs. non-fluorinated analogs. LC-MS/MS quantifies metabolites like piperidine-4-carboxylic acid, which may indicate esterase-mediated hydrolysis .

Q. What computational methods predict SAR for muscarinic receptor binding?

- Methodological Answer : Dock the compound into muscarinic M3 receptor homology models (PDB: 4DAJ) using AutoDock Vina. Focus on interactions between the carboxylate group and Arg502/Asn507 residues. QSAR models incorporating ClogP and polar surface area (PSA) can optimize CNS penetration while retaining affinity . Validate predictions with radioligand displacement assays .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on toxicity profiles?

- Methodological Answer : Discrepancies may arise from impurity levels (e.g., residual palladium in coupling reactions). Quantify heavy metals via ICP-MS and compare batches purified by column chromatography vs. recrystallization . Re-evaluate acute toxicity (OECD 423) with rigorously purified samples, noting differences in LD50 between studies .

Q. Why do crystallographic and NMR data sometimes suggest different conformations?

- Methodological Answer : X-ray structures represent solid-state conformations, while NMR captures solution-state dynamics. Use variable-temperature NMR to assess ring-flipping barriers. For example, a ΔG‡ > 60 kJ/mol indicates restricted piperidine puckering in solution, aligning with crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.